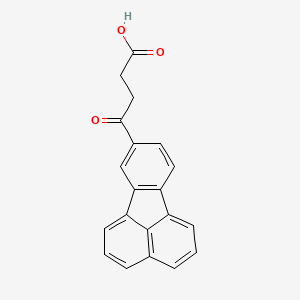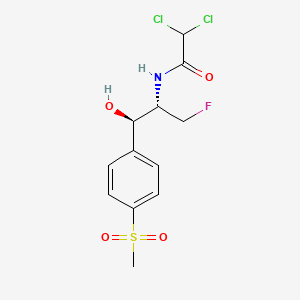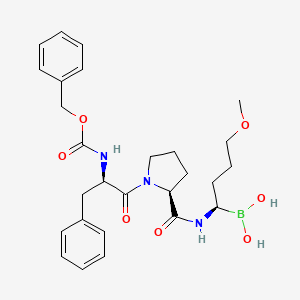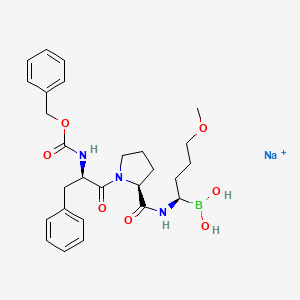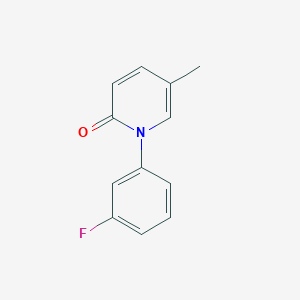
Fluorofenidone
Vue d'ensemble
Description
Fluorofenidone is a novel pyridone compound known for its potent anti-fibrotic and anti-inflammatory properties. It has shown significant promise in treating various fibrotic diseases, including renal fibrosis, pulmonary fibrosis, and diabetic nephropathy. The compound’s ability to inhibit multiple pathways involved in fibrosis makes it a valuable candidate for therapeutic applications .
Applications De Recherche Scientifique
Fluorofenidone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying pyridone chemistry.
Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Demonstrated efficacy in treating fibrotic diseases, including renal fibrosis, pulmonary fibrosis, and diabetic nephropathy.
Industry: Utilized in the development of anti-fibrotic drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Target of Action
Fluorofenidone (AKF-PD) is a novel compound that primarily targets the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome and the RIPK3/MLKL pathway . These targets play a crucial role in the regulation of inflammation and cell death, which are major mechanisms of renal fibrosis .
Mode of Action
This compound interacts with its targets by inhibiting their activation. It has been shown to alleviate renal fibrosis by inhibiting necroptosis, a type of caspase-independent regulated cell death, through the RIPK3/MLKL pathway . It also significantly reduces renal fibrosis by inhibiting the activation of the NLRP3 inflammasome .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the RIPK3/MLKL pathway, which is involved in necroptosis . It also suppresses the activation of the NLRP3 inflammasome . These pathways are associated with inflammation and cell death, which are key mechanisms in the development of renal fibrosis .
Pharmacokinetics
It is known that the compound is administered orally , suggesting that it has good oral bioavailability
Result of Action
This compound has been shown to have effective anti-inflammatory and antifibrotic activity. It ameliorates renal tubular damage, inflammatory-cell infiltration, and collagen deposition . It also decreases the expression of proinflammatory factors and chemokines . In addition, it reduces mitochondrial dysfunction and the production of inflammatory cytokines .
Action Environment
Environmental factors can influence the action of this compound. For instance, in a study where this compound was used to prevent pulmonary fibrosis and inflammation induced by silica, it was found to significantly reduce alveolitis, lung fibrosis, and collagen III distribution . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of silica.
Analyse Biochimique
Biochemical Properties
Fluorofenidone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha . Additionally, this compound interacts with the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, particularly inhibiting the phosphorylation of STAT3, which is crucial in the progression of renal fibrosis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In renal interstitial fibroblasts and glomerular mesangial cells, this compound inhibits the activation and proliferation of these cells by reducing the expression of fibronectin and alpha-smooth muscle actin . In hepatic stellate cells, this compound suppresses cell proliferation and activation by downregulating the expression of collagen I and alpha-smooth muscle actin . Furthermore, this compound influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to reduced inflammation and fibrosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. This compound inhibits the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, which plays a crucial role in the inflammatory response . By inhibiting the activation of the NLRP3 inflammasome, this compound reduces the production of activated caspase-1 and the maturation of interleukin-1 beta . Additionally, this compound enhances autophagy and maintains mitochondrial function, which further contributes to its anti-fibrotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability in various experimental models, maintaining its anti-inflammatory and anti-fibrotic properties over extended periods . Long-term studies have shown that this compound can effectively reduce fibrosis and inflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving renal fibrosis, higher doses of this compound have been associated with more significant reductions in fibrosis and inflammation . At very high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound undergoes metabolic transformations primarily through oxidation and hydroxylation. The primary metabolites of this compound include hydroxylated and carboxylated derivatives . These metabolites are mainly excreted through urine and feces, with the majority being carboxylated metabolites . The metabolic pathways of this compound involve enzymes such as cytochrome P450, which catalyze the oxidation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization within tissues is influenced by its interactions with specific cellular components, leading to its accumulation in target organs such as the liver, kidneys, and lungs . The distribution of this compound within these tissues is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria of cells. This compound’s activity is influenced by its localization, as it interacts with various signaling pathways and cellular components within these compartments . The targeting signals and post-translational modifications of this compound direct it to specific subcellular locations, enhancing its therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorofenidone is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3-fluorobenzaldehyde with malononitrile to form 3-fluorobenzylidenemalononitrile. This intermediate is then subjected to cyclization with ammonium acetate to yield 3-fluoro-4-hydroxy-2-pyridone. The final step involves the methylation of the hydroxyl group to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorofenidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridone derivatives
Comparaison Avec Des Composés Similaires
Fluorofenidone is compared with other anti-fibrotic compounds such as:
Pirfenidone: Both compounds have anti-fibrotic properties, but this compound has shown lower toxicity and longer half-life.
Nintedanib: While nintedanib is effective in treating idiopathic pulmonary fibrosis, this compound has broader applications in various fibrotic diseases.
Losartan: Although losartan is used for its renoprotective effects, this compound has demonstrated superior efficacy in early interventions during diabetic nephropathy .
This compound’s unique ability to target multiple pathways involved in fibrosis and its lower toxicity profile make it a promising candidate for further research and therapeutic development.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-5-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYVVUJIQYGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474415 | |
| Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848353-85-5 | |
| Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


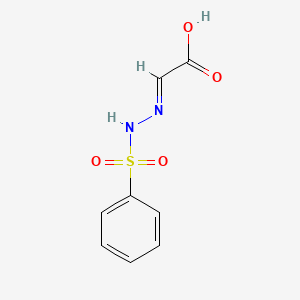
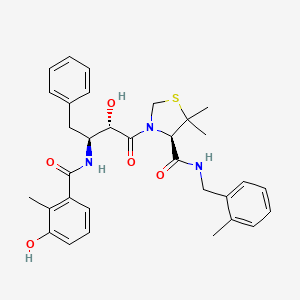
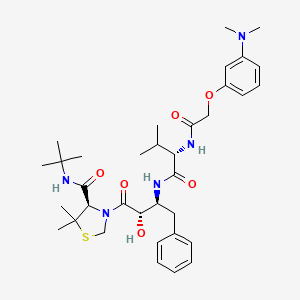
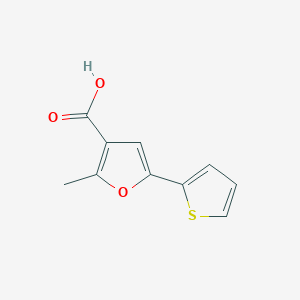
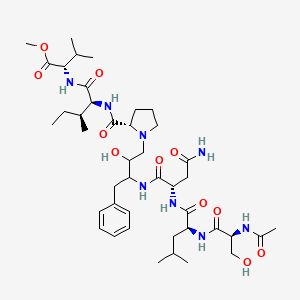
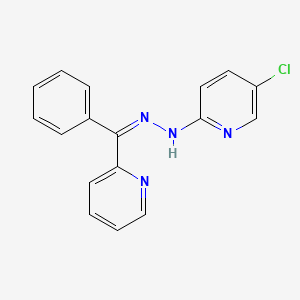
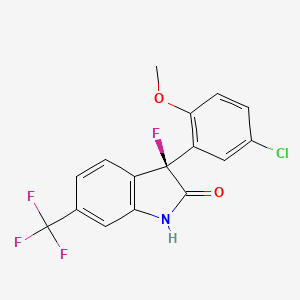
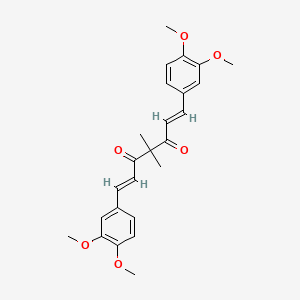
![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)
